REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](O)=[O:5].[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][NH:17][OH:18].C1(N=C=NC2CCCCC2)CCCCC1>C(O)C.C(Cl)(Cl)Cl>[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][N:17]([OH:18])[C:4](=[O:5])[C:3]([CH3:8])([CH3:7])[CH2:2][OH:1]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CNO
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residual solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
from ethanol-water to give a solid
|
Type
|
CUSTOM
|
Details
|
The filtrates from the recrystallizations
|
Type
|
CONCENTRATION
|
Details
|
concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residual oil
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CONCENTRATION
|
Details
|
The appropriate fraction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethyl acetatehexane
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CN(C(C(CO)(C)C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 7.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |